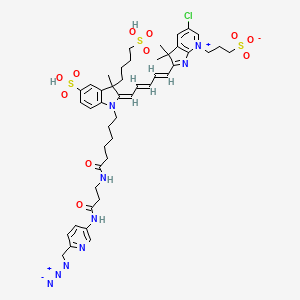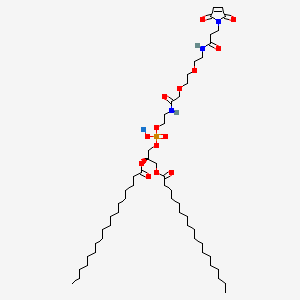![molecular formula C16H17N2NaO9S B13722323 sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC, is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups allow Sulfo-SMCC to form stable covalent bonds with primary amines and sulfhydryl groups, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-SMCC is synthesized through a multi-step process involving the reaction of succinimidyl ester with maleimide . The reaction typically occurs in an aqueous medium at a pH range of 7-9 for the NHS ester and 6.5-7.5 for the maleimide . The presence of a cyclohexane spacer arm in the molecule enhances the stability of the maleimide group .
Industrial Production Methods
Industrial production of Sulfo-SMCC involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in crystalline form to facilitate its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-SMCC undergoes several types of reactions, primarily involving its NHS ester and maleimide groups:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Thioether Bond Formation: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
NHS Ester Reactions: Typically occur at pH 7-9 with primary amines.
Maleimide Reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Applications De Recherche Scientifique
Sulfo-SMCC is widely used in scientific research due to its ability to form stable covalent bonds with both amines and sulfhydryls. Some of its applications include:
Protein Labeling and Crosslinking: Used to create specific bioconjugates by linking proteins or other biomolecules.
Antibody-Enzyme Conjugation: Facilitates the creation of antibody-enzyme conjugates for various assays.
Hapten-Carrier Protein Conjugation: Used to couple haptens to carrier proteins, enhancing immunogenicity.
Cell Surface Modification: Employed in modifying cell surfaces for various biological studies.
Mécanisme D'action
Sulfo-SMCC exerts its effects through its NHS ester and maleimide groups:
Comparaison Avec Des Composés Similaires
Sulfo-SMCC is unique due to its water solubility and the presence of a cyclohexane spacer arm, which enhances the stability of the maleimide group. Similar compounds include:
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar structure but not water-soluble.
DSS (disuccinimidyl suberate): Contains NHS ester groups at both ends, used for amine-to-amine crosslinking.
BS3 (bis[sulfosuccinimidyl] suberate): Similar to DSS but with higher water solubility.
Sulfo-SMCC stands out due to its dual reactivity and water solubility, making it highly versatile for various biochemical applications .
Propriétés
Formule moléculaire |
C16H17N2NaO9S |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
sodium;(3S)-1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1/t9?,10?,11-;/m0./s1 |
Clé InChI |
VUFNRPJNRFOTGK-ODAKKJAFSA-M |
SMILES isomérique |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)C[C@@H](C3=O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


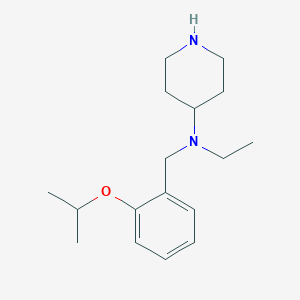
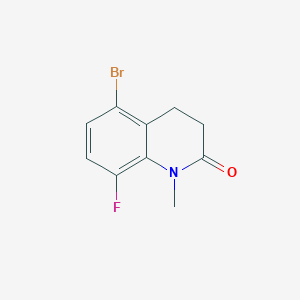
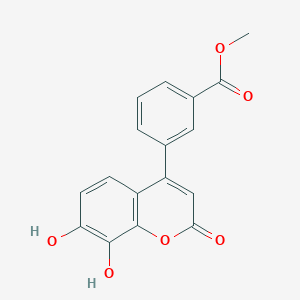
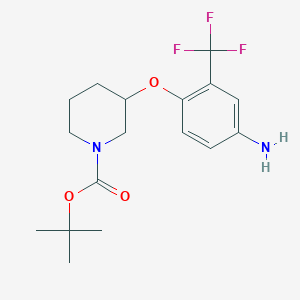

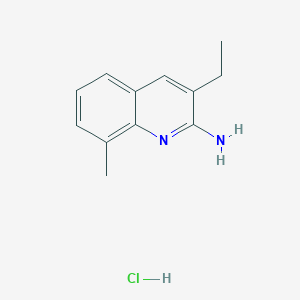
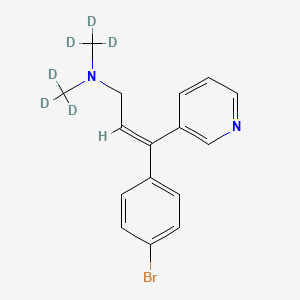
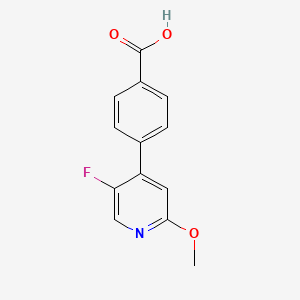
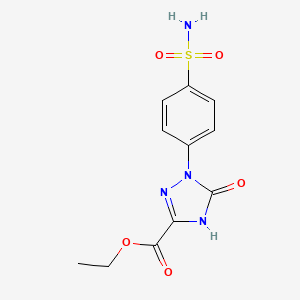
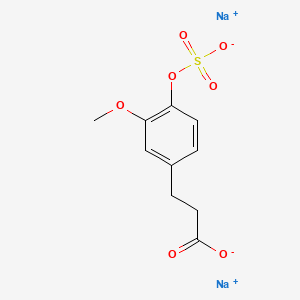
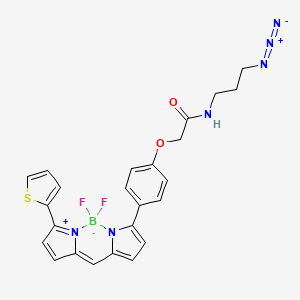
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
